2-Benzoyl-4-methylphenyl benzoate
Description
Contextualization within Benzophenone (B1666685) and Benzoate (B1203000) Chemistry
2-Benzoyl-4-methylphenyl benzoate belongs to the class of organic compounds known as aromatic esters. waseda.jpnumberanalytics.com Specifically, it is a derivative of both benzophenone and benzoic acid. Benzophenones are characterized by a diarylketone core, (C₆H₅)₂CO, and are utilized in various applications, from photochemistry to the synthesis of flavorings. wikipedia.org Benzoates, the esters of benzoic acid, are also widespread, with applications ranging from food preservation to pharmaceuticals. ebsco.com The subject compound incorporates the structural features of both, with a benzoyl group and a benzoate group attached to a central methylphenyl ring system. This unique combination of functional groups suggests a complex interplay of chemical properties and potential reactivity.
Significance of Investigating Aromatic Ester Derivatives in Chemical Research
The investigation of aromatic ester derivatives is a significant area of chemical research due to their wide-ranging applications and versatile reactivity. numberanalytics.comnumberanalytics.com These compounds serve as essential intermediates in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com Their chemical behavior, including hydrolysis, reduction, and electrophilic substitution, makes them valuable tools for synthetic chemists. numberanalytics.com
Recent research has focused on developing novel and more efficient methods for synthesizing aromatic esters. For instance, scientists have developed an "ester dance reaction," a catalytic process that allows for the high-yield production of aromatic esters from more affordable starting materials under milder conditions. waseda.jp This innovative approach, inspired by the halogen dance reaction, enables the translocation of an ester group on an aromatic ring. waseda.jp The ability to manipulate the substitution patterns on aromatic esters opens up possibilities for creating a diverse array of compounds with unique properties. waseda.jp The study of specific molecules like this compound contributes to this broader understanding of structure-activity relationships and the development of new synthetic methodologies.
Overview of Academic Research Trajectories for the Compound
Academic research on this compound has primarily focused on its synthesis and structural elucidation. The synthesis of this compound has been reported, and its crystal structure has been determined using X-ray diffraction methods. uomphysics.netresearchgate.net This structural analysis provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of the atoms within the molecule.
The crystal structure of this compound reveals that the compound crystallizes in the triclinic space group P-1. researchgate.net The analysis of its structure shows the presence of both intramolecular and intermolecular C-H···O interactions, which lead to the formation of centrosymmetric dimers. uomphysics.netresearchgate.net Detailed crystallographic data, including cell parameters, have been published, contributing to the fundamental understanding of this compound's solid-state chemistry. researchgate.net While research has established the synthesis and detailed crystal structure, further investigations into its reactivity, potential applications, and broader chemical behavior are areas for future exploration.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₁₆O₃ |
| Molecular Weight | 316.35 g/mol |
| CAS Number | Not explicitly found, but related compounds have CAS numbers. |
| Appearance | Solid (based on crystal structure analysis) |
| Crystal System | Triclinic |
| Space Group | P-1 |
Data sourced from crystallographic studies. uomphysics.netresearchgate.net
Synthesis and Characterization
The synthesis of this compound has been described in the scientific literature. uomphysics.net The process involves the reaction of (2-hydroxy-5-methylphenyl)phenyl methanone (B1245722) with a suitable benzoylating agent. uomphysics.net The resulting product can then be purified and characterized.
Characterization of the compound has been performed using various analytical techniques, including spectroscopy and X-ray diffraction. uomphysics.netresearchgate.net X-ray crystallography has been instrumental in determining the precise three-dimensional structure of the molecule, confirming the connectivity of the atoms and providing detailed information about its conformation in the solid state. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
344563-86-6 |
|---|---|
Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(2-benzoyl-4-methylphenyl) benzoate |
InChI |
InChI=1S/C21H16O3/c1-15-12-13-19(24-21(23)17-10-6-3-7-11-17)18(14-15)20(22)16-8-4-2-5-9-16/h2-14H,1H3 |
InChI Key |
QYMMDDHJIJSMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-Benzoyl-4-methylphenyl Benzoate (B1203000)
The formation of the title compound is not a single-step event but rather a sequence of carefully planned reactions.
The most prominently documented synthesis of 2-Benzoyl-4-methylphenyl benzoate involves a two-step pathway. uomphysics.net The process begins with a Fries rearrangement, an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. uomphysics.netsigmaaldrich.com This is followed by a benzoylation step to yield the final product.
The initial reactant is 4-methylphenyl benzoate, which undergoes an intramolecular rearrangement to form the intermediate, (2-Hydroxy-5-methyl phenyl)phenyl methanone (B1245722). uomphysics.net This hydroxybenzophenone intermediate is then subjected to a second reaction to produce this compound. uomphysics.net
Table 1: Two-Step Synthesis of this compound An interactive table detailing the synthetic pathway for this compound, including reactants, reagents, and outcomes.
| Step | Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 4-methylphenyl benzoate | Anhydrous aluminum chloride (AlCl₃) in nitrobenzene (B124822), refluxed for 30 min. | (2-Hydroxy-5-methyl phenyl)phenyl methanone | 85% | uomphysics.net |
| 2 | (2-Hydroxy-5-methyl phenyl)phenyl methanone | Benzoyl chloride in 10% sodium hydroxide (B78521) solution, stirred for 15 min. | This compound | 75% | uomphysics.net |
Acylation is central to the synthesis of this compound, appearing in both key steps.
The first step, the Fries rearrangement, is an intramolecular acyl migration. sigmaaldrich.comorganic-chemistry.org The benzoyl group from the phenolic ester (4-methylphenyl benzoate) detaches and reattaches to the aromatic ring, preferentially at the ortho position, to form the ketone group of the (2-Hydroxy-5-methyl phenyl)phenyl methanone intermediate. uomphysics.netorganic-chemistry.org This reaction is catalyzed by an excess of a Lewis acid, such as anhydrous aluminum chloride, which complexes with the reactant. uomphysics.netorganic-chemistry.org
The second step is a classic intermolecular acylation, specifically a Schotten-Baumann reaction. The hydroxyl group of the (2-Hydroxy-5-methyl phenyl)phenyl methanone intermediate is acylated using benzoyl chloride in the presence of a base like sodium hydroxide. uomphysics.net This reaction forms the ester linkage, completing the synthesis of this compound. uomphysics.net
Exploration of Reaction Conditions and Yield Optimization
The efficiency of the synthesis is highly dependent on the reaction conditions. For the initial Fries rearrangement, the use of anhydrous aluminum chloride in a solvent like dry nitrobenzene is a reported method. uomphysics.net The reaction is performed under reflux for a duration of 30 minutes, which resulted in a high yield of 85% for the intermediate (2-Hydroxy-5-methyl phenyl)phenyl methanone. uomphysics.net The choice of temperature in Fries rearrangements can be critical, as it often governs the regioselectivity between the ortho and para products. organic-chemistry.org
Mechanistic Investigations of Related Chemical Rearrangements
Fries and Retro-Fries Rearrangements in Aryl Benzoates
The Fries rearrangement is a significant organic reaction that converts an aryl ester into a hydroxy aryl ketone using a Lewis acid catalyst. byjus.com This rearrangement involves the migration of an acyl group from the phenolic ester to the aryl ring. byjus.comwikipedia.org The reaction is named after the German chemist Karl Theophil Fries. wikipedia.org It is a crucial method for the preparation of acyl phenols. organic-chemistry.org
The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄), which are often used in excess of stoichiometric amounts because they form complexes with both the starting material and the product. organic-chemistry.org The process can also be catalyzed by Brønsted acids like hydrofluoric acid (HF). organic-chemistry.org
While a definitive reaction mechanism for the Fries rearrangement has not been conclusively determined, a widely accepted pathway involves the formation of an acylium carbocation intermediate. wikipedia.org The process is believed to proceed as follows:
Complex Formation: A Lewis acid, for instance, AlCl₃, coordinates to the carbonyl oxygen atom of the acyl group. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen. byjus.comwikipedia.org
Polarization and Rearrangement: This coordination polarizes the bond between the acyl residue and the phenolic oxygen. The Lewis acid group then rearranges to the phenolic oxygen. wikipedia.org
Generation of Acylium Ion: This rearrangement results in the formation of a free acylium carbocation. wikipedia.org
Electrophilic Aromatic Substitution: The generated acylium carbocation then attacks the aromatic ring in a classic electrophilic aromatic substitution reaction. byjus.comwikipedia.org
Product Formation: Subsequent hydrolysis liberates the final hydroxy aryl ketone product. organic-chemistry.org
A key characteristic of the Fries rearrangement is its ortho and para selectivity. The reaction conditions, particularly temperature and the choice of solvent, can be adjusted to favor one isomer over the other. byjus.comwikipedia.org
| Condition | Favored Product | Rationale |
|---|---|---|
| Low Temperature | Para-substituted Product | Thermodynamic control often favors the more stable para isomer at lower temperatures. wikipedia.org |
| High Temperature | Ortho-substituted Product | At higher temperatures, the reaction is under kinetic control, favoring the formation of the ortho product. wikipedia.org |
| Non-polar Solvent | Ortho-substituted Product | The use of a non-polar solvent environment can favor the formation of ortho-substituted products. byjus.com |
| Polar Solvent | Para-substituted Product | Highly polar solvents tend to favor the formation of the para-substituted isomer. byjus.com |
Beyond the standard Lewis acid-catalyzed reaction, variants such as the photo-Fries rearrangement exist. The photo-Fries rearrangement proceeds via a radical mechanism when irradiated with UV light and can occur even with deactivating substituents present. wikipedia.orgaakash.ac.in There is also an anionic Fries rearrangement, where ortho-metalation of aryl esters with a strong base leads to ortho-carbonyl products. wikipedia.org
The retro-Fries rearrangement is the reverse reaction, where the hydroxy aryl ketone product can revert to the original phenolic ester substrate. researchgate.net This reversibility means that in some cases, the reaction may reach an equilibrium between the starting material and the rearranged products. researchgate.net
Acyl Migration Processes and Reaction Dynamics
Acyl migration is a chemical process involving the transfer of an acyl group within a molecule. nih.gov Such migrations can present challenges during the synthesis, isolation, and purification of acylated compounds and hold biological significance, for instance, in the metabolism of certain pharmaceuticals. nih.gov These processes are frequently observed in molecules that possess multiple hydroxyl groups in close proximity, such as carbohydrates. nih.gov
Intramolecular acyl migrations are diverse and include several well-documented types, such as the O ↔ N bidirectional 1,4-acyl migration and the Baker-Venkataraman O → C 1,5-acyl migration. researchgate.net The presence of alkali, for example, has been shown to greatly facilitate the O→N acyl migration in diastereomeric 2-aminocyclohexyl benzoates, converting them into the corresponding benzamidocyclohexanols. researchgate.netacs.org
The dynamics of acyl transfer reactions have been investigated to understand their mechanisms. Studies on the reactions of substituted aryl benzoates with aryloxides have shown that the reaction rate is significantly dependent on the electronic nature of the substituents in both the acyl portion of the substrate and the nucleophilic phenoxide. koreascience.kr In contrast, substituents on the leaving phenoxide group have shown little influence on reactivity. koreascience.kr Such findings support a stepwise mechanism for the acyl transfer, where the initial nucleophilic attack on the carbonyl group is a critical step. koreascience.kr
Recent research has also explored abiotic acyl transfer cascades, where the reaction pathways and dynamics are influenced by self-assembly. acs.org In these systems, reactive intermediates can be stabilized by aggregation, which brings the reacting species into close proximity. acs.org This proximity effect lowers the activation energy for the acyl transfer, thereby promoting specific intermolecular reactions that might otherwise be unfavorable in solution. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups present within a molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopic Signatures
The infrared (IR) spectrum of 2-Benzoyl-4-methylphenyl benzoate (B1203000) reveals key absorptions that confirm the presence of its core functional groups. uomphysics.net The spectrum, typically recorded in a Nujol mull, shows a strong absorption band at approximately 1760 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. uomphysics.net Another significant absorption is observed around 1670.2 cm⁻¹, corresponding to the C=O stretching of the benzophenone (B1666685) ketone moiety. uomphysics.net The presence of these two distinct carbonyl absorptions provides clear evidence for the ester and ketone functionalities within the molecule.
| Vibrational Frequency (cm⁻¹) | Assignment | Functional Group |
| 1760 | C=O Stretch | Ester |
| 1670.2 | C=O Stretch | Ketone |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 2-Benzoyl-4-methylphenyl benzoate, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, provides valuable insights into the proton environments. uomphysics.net A singlet is observed at approximately δ 2.2 ppm, which is attributed to the three protons of the methyl (CH₃) group attached to the phenyl ring. uomphysics.net The aromatic region of the spectrum displays a complex multiplet pattern spanning from δ 7.0 to 7.8 ppm, integrating to the remaining aromatic protons of the benzoyl and substituted phenyl rings. uomphysics.net
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 2.2 | Singlet | 3H | -CH₃ |
| 7.0-7.8 | Multiplet | 13H | Aromatic Protons |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
At present, detailed experimental ¹³C NMR data for this compound is not available in the surveyed literature. Theoretical predictions and analysis of structurally similar compounds would be necessary to postulate the expected chemical shifts for the distinct carbon atoms in the molecule, including the two carbonyl carbons of the ester and ketone groups, the methyl carbon, and the various aromatic carbons.
Two-Dimensional (2D) NMR Correlation Spectroscopy
No experimental 2D NMR spectroscopic data, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), for this compound has been reported in the available scientific literature. Such studies would be invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular framework.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. While the direct mass spectrum for this compound is not explicitly detailed in the primary literature, the elemental analysis confirms its molecular formula as C₂₁H₁₆O₃. uomphysics.net The calculated elemental composition for this formula is C, 79.73% and H, 5.10%, which aligns with the experimentally found values of C, 79.68% and H, 5.07%. uomphysics.net
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon the absorption or emission of electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The spectrum is influenced by the nature of the chromophores present and their chemical environment. hnue.edu.vn
The UV-Vis spectrum of this compound is primarily determined by the benzophenone and benzoate chromophores. Benzophenone itself typically exhibits two distinct absorption bands. mdpi.com
A strong absorption band corresponding to a π → π* transition, usually found at shorter wavelengths (around 250 nm). mdpi.comscialert.net
A weaker, longer-wavelength band corresponding to a forbidden n → π* transition of the carbonyl group's non-bonding electrons, often observed above 300 nm. mdpi.com
The presence of substituents on the aromatic rings, such as the methyl group and the benzoate ester, modifies the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λmax). nih.gov Conjugation between the aromatic rings and the carbonyl group leads to a bathochromic (red) shift of the π → π* band. quimicaorganica.org The solvent polarity can also influence the position of these bands; n → π* transitions typically undergo a hypsochromic (blue) shift in polar solvents. mdpi.comscialert.net
The expected UV-Vis absorption data for this compound in a non-polar solvent like heptane (B126788) or cyclohexane (B81311) would be as follows.
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π | ~250-260 nm | Benzene (B151609) rings, C=O |
| n → π | ~330-350 nm | Carbonyl group (C=O) |
This table is based on characteristic absorption values for substituted benzophenones and aromatic esters. mdpi.comucalgary.ca
Crystallographic Analysis and Solid State Structure
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction has been instrumental in elucidating the precise atomic arrangement within the crystal lattice of 2-Benzoyl-4-methylphenyl benzoate (B1203000).
The crystalline form of 2-Benzoyl-4-methylphenyl benzoate belongs to the triclinic crystal system . uomphysics.netscispace.com The crystal structure was resolved in the centrosymmetric space group P-1 . uomphysics.netscispace.com This space group implies that the crystal lattice has inversion centers, and for each molecule in the asymmetric unit, there is an equivalent, inverted molecule.
The dimensions of the unit cell, which represents the fundamental repeating unit of the crystal lattice, have been precisely measured. The unit cell parameters for this compound are as follows:
| Crystal Data for this compound | |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 9.2240(9) Å |
| b | 9.8050(8) Å |
| c | 10.1610(11) Å |
| α | 94.749(6)° |
| β | 112.544(4)° |
| γ | 102.145(6)° |
| Z | 2 |
| Data sourced from Mahendra et al. (2005). uomphysics.netscispace.com |
Comparative Crystallography of Related Benzophenones and Benzoates
To contextualize the solid-state structure of this compound, a comparative analysis with related benzophenone (B1666685) and benzoate structures is insightful.
The conformation of benzophenones and their derivatives is often characterized by the dihedral angles (or twist angles) between the planes of the two aryl rings attached to the carbonyl carbon. These angles are a balance between the delocalization of π-electrons (which favors planarity) and the steric repulsion between the rings (which favors a twisted conformation). researchgate.net
For this compound, the dihedral angles between the benzoate ring and the other two aromatic rings are 68.95(9)° and 54.98(9)°. The dihedral angle between the benzoyl and benzoate rings is a significant 81.17 (5)° in a related chlorinated derivative, indicating a highly twisted conformation. uomphysics.net The magnitude of these angles in various substituted benzophenones can range widely, from as low as 37.85° in 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) to as high as 83.72° in 2-amino-2',5-dichlorobenzophenone. researchgate.net The specific values for this compound fall within this observed range and are influenced by the substitution pattern on the phenyl rings.
In comparison, other aryl benzoates also exhibit a range of dihedral angles between the aromatic rings. For instance, 2-methylphenyl 4-methylbenzoate has a dihedral angle of 73.04 (8)°, while the corresponding angles in 3-methylphenyl 4-methylbenzoate and 4-methylphenyl 4-methylbenzoate are 56.82 (7)° and 63.57 (5)°, respectively. In 2,4-dimethylphenyl 4-methylbenzoate, the dihedral angle between the two benzene (B151609) rings is 49.1 (1)°. These variations highlight the sensitivity of the molecular conformation to the position and nature of substituents.
| Dihedral Angles in Related Benzoates | |
| Compound | Dihedral Angle between Aromatic Rings |
| This compound | 68.95(9)° and 54.98(9)° |
| 2-methylphenyl 4-methylbenzoate | 73.04 (8)° |
| 3-methylphenyl 4-methylbenzoate | 56.82 (7)° |
| 4-methylphenyl 4-methylbenzoate | 63.57 (5)° |
| 2,4-dimethylphenyl 4-methylbenzoate | 49.1 (1)° |
| [2-(4-chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone | 61.99(11)° and 63.90(11)° |
| Data compiled from various crystallographic studies. |
The way molecules pack in a crystal, known as the crystal packing architecture, is determined by the collective effect of intermolecular forces. In many organic compounds, including benzoates and benzophenones, the supramolecular assembly is governed by a combination of van der Waals forces, dipole-dipole interactions, and weak hydrogen bonds like C-H···O and C-H···π interactions. uomphysics.net
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecular systems. For 2-benzoyl-4-methylphenyl benzoate (B1203000), DFT calculations offer insights into its geometry, electronic structure, and spectroscopic properties.
Geometry Optimization and Equilibrium Structures
The theoretical equilibrium structure of 2-benzoyl-4-methylphenyl benzoate can be determined using DFT calculations, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p). The goal of geometry optimization is to find the minimum energy conformation of the molecule.
Experimental data from X-ray crystallography provides a benchmark for the accuracy of these theoretical calculations. The crystal structure of this compound has been determined to be a triclinic system with the space group P-1. uomphysics.netresearchgate.net The unit cell parameters are a = 9.2240(9) Å, b = 9.8050(8) Å, c = 10.1610(11) Å, α = 94.749(6)°, β = 112.544(4)°, and γ = 102.145(6)°, with two molecules per unit cell (Z=2). uomphysics.netresearchgate.net The structure reveals the presence of both intramolecular and intermolecular C-H···O interactions, which lead to the formation of centrosymmetric dimers. uomphysics.netresearchgate.net
A comparison of the computationally optimized bond lengths and angles with the experimental crystallographic data would be essential to validate the chosen theoretical model. For a related compound, 2-benzoyl-4-chlorophenyl benzoate, the dihedral angles between the benzoate and the chlorobenzene (B131634) and benzoyl rings are 68.82 (5)° and 53.76 (6)°, respectively, while the dihedral angle between the benzoyl and benzoate rings is 81.17 (5)°. nih.gov Similar angular relationships are expected in this compound, and DFT calculations can provide precise values for these conformational features.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. edu.krd
For a related homoisoflavonoid, DFT calculations at the B3LYP/6-311++G** level showed HOMO and LUMO energy levels of -5.22 eV and -0.94 eV, respectively, resulting in an energy gap of 4.28 eV. researchgate.net A smaller energy gap generally implies higher reactivity. edu.krd In the case of this compound, the HOMO is expected to be localized on the electron-rich phenyl rings, while the LUMO is likely centered on the carbonyl groups and the benzoate moiety. The precise energy values and spatial distribution of these orbitals can be determined through DFT calculations.
| Parameter | Description | Typical Expected Values (from related compounds) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.2 to -6.0 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.7 to -1.0 eV |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.2 to 5.0 eV |
This table presents expected values based on DFT calculations of related benzophenone (B1666685) and flavonoid compounds. Specific values for this compound would require direct calculation.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
DFT calculations can be used to predict various spectroscopic parameters, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can then be compared with experimental data to confirm the molecular structure and assess the accuracy of the computational method.
The experimental IR spectrum of this compound shows characteristic absorption bands at 1670.2 cm⁻¹ for the ketone carbonyl (C=O) group and 1760 cm⁻¹ for the ester carbonyl (COO) group. uomphysics.net The ¹H NMR spectrum in CDCl₃ displays a singlet for the methyl protons at δ 2.2 ppm and a multiplet for the aromatic protons in the range of δ 7.0–7.8 ppm. uomphysics.net
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are invaluable for elucidating reaction mechanisms. The synthesis of this compound involves the benzoylation of (2-hydroxy-5-methylphenyl)phenyl methanone (B1245722). uomphysics.net A related reaction, the Fries rearrangement of 4-methyl phenyl benzoate, is a known method to produce hydroxy benzophenones. nih.gov
DFT calculations can be employed to model the reaction pathway, identifying transition states and intermediates. By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined. For instance, such calculations could clarify the role of the base (e.g., sodium hydroxide) and the solvent in the benzoylation step.
Molecular Dynamics Simulations for Conformational Flexibility
While DFT calculations provide information about the static equilibrium structure, molecular dynamics (MD) simulations can be used to explore the conformational flexibility and dynamics of this compound in different environments, such as in various solvents.
MD simulations on benzophenone have been used to study solute-solvent interactions and their effect on spectroscopic properties. nih.gov These simulations can reveal how the molecule's conformation changes over time and how it interacts with surrounding solvent molecules. For this compound, MD simulations could provide insights into the rotational freedom around the various single bonds connecting the phenyl and benzoyl groups, and how these motions are influenced by the solvent environment.
Structure-Property Relationships Derived from Theoretical Models
By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to establish quantitative structure-property relationships (QSPR). These relationships can help in the design of new molecules with desired characteristics.
For example, studies on other benzophenone derivatives have established relationships between their chemical structure and biological activity, such as their potency as HIV non-nucleoside reverse transcriptase inhibitors or as inhibitors of the P-glycoprotein multidrug transporter. nih.govacs.orgacs.orgnih.govresearchgate.net Theoretical models can help to identify the key structural features, such as the nature and position of substituents, that govern these activities. For this compound, theoretical models could be used to predict how modifications to the phenyl rings would affect its electronic and steric properties, and consequently, its potential applications.
Comparative Academic Studies and Broader Research Context
Analogues and Isomers of 2-Benzoyl-4-methylphenyl Benzoate (B1203000)
The structural framework of 2-benzoyl-4-methylphenyl benzoate, which features a benzophenone (B1666685) core with a benzoate substituent, allows for a variety of analogues and isomers. These related compounds provide a basis for comparative studies, shedding light on how subtle changes in molecular architecture influence chemical and physical properties.
The crystal structure of this compound has been determined as triclinic, belonging to the space group P-1. uomphysics.net Its structure is characterized by both intramolecular and intermolecular C-H···O interactions, which lead to the formation of centrosymmetric dimers. uomphysics.net
Analogues of this compound, where substituents on the phenyl rings are altered, exhibit both similarities and differences in their crystal structures. For instance, the related compound [2-(4-chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone crystallizes in the monoclinic space group P2(1)/c. researchgate.net A notable feature in this analogue is the significant difference in the bond lengths of the carbonyl groups of the ketone and the ester, a characteristic that is also observed in this compound. uomphysics.netresearchgate.net Another analogue, 2-isopropyl-4-methoxy-5-methylphenyl benzoate, has two benzene (B151609) rings bridged by a carboxyl group with a significant dihedral angle between the rings of 73.54 (8)°. nih.gov
The spectroscopic data for these compounds would be expected to show similarities in the infrared (IR) spectra, with characteristic absorptions for the carbonyl groups of the ketone and ester functions. However, the exact positions of these bands would be sensitive to the electronic effects of the substituents on the aromatic rings. Similarly, the nuclear magnetic resonance (NMR) spectra would display comparable patterns for the aromatic protons, with chemical shifts influenced by the nature and position of the substituents.
The reactivity of this compound and its analogues is largely dictated by the presence of the benzophenone and benzoate ester functional groups. A key reaction for the synthesis of hydroxybenzophenone derivatives from phenyl benzoates is the Fries rearrangement. researchgate.net This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, and proceeds via an acylium ion intermediate. The benzoylation of hydroxybenzophenones can then yield substituted benzoyl phenyl benzoates. researchgate.net
The presence of different substituents on the aromatic rings can influence the regioselectivity and rate of the Fries rearrangement, as well as other electrophilic aromatic substitution reactions. For instance, electron-donating groups on the phenol-derived ring would be expected to favor ortho- and para-acylation.
The synthesis of related benzophenone and benzoate ester compounds often involves cross-coupling reactions. For example, methyl 2-(4-methylphenyl)benzoate can be prepared via a cross-coupling reaction of p-tolylzinc bromide and a methyl benzoate derivative. google.com The efficiency of such reactions can be compared to provide insights into the relative reactivity of different starting materials and catalysts.
Position within Benzophenone and Benzoate Ester Research Literature
Benzophenones and benzoate esters are classes of compounds that have been extensively studied due to their wide range of applications, from medicinal chemistry to industrial materials.
The research literature on benzophenones is vast, with a significant focus on their biological activities. Many benzophenone analogues have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. uomphysics.netresearchgate.net The mechanism of action is often attributed to their ability to interact with biological macromolecules through hydrogen bonding and π-orbital interactions. uomphysics.net
Another major area of research is the use of benzophenones as UV absorbers in sunscreens, cosmetics, and plastics to prevent photodegradation. marketresearchfuture.compalmercruz.commdpi.com This has led to numerous studies on their photochemical behavior, including their release from plastic products and their transformation in the environment. rsc.org
The synthesis of benzophenone and benzoate ester derivatives is also a well-documented field. Various synthetic methodologies have been developed, including Friedel-Crafts acylations, Fries rearrangements, and modern cross-coupling reactions. researchgate.netgoogle.com
Despite the extensive research on benzophenones in general, specific isomers such as this compound have received comparatively little attention. A literature survey reveals that detailed studies on the crystal structure of this particular compound are scarce. uomphysics.net This suggests a research gap in the comprehensive characterization of less common benzophenone isomers.
An emerging trend in benzophenone research is the development of more environmentally friendly and biodegradable alternatives. marketresearchfuture.com This is driven by concerns over the environmental persistence and potential endocrine-disrupting effects of some currently used benzophenones. mdpi.com There is also a growing interest in the biotransformation of benzoates to produce benzophenone derivatives using engineered microorganisms, which offers a greener synthetic route. nih.gov
Furthermore, the pharmaceutical industry continues to explore benzophenone derivatives for novel drug formulations, indicating a sustained interest in their therapeutic potential. palmercruz.com The increasing demand for high-performance materials is also driving research into the use of benzophenones as additives in paints and coatings to enhance durability. marketresearchfuture.com Future research will likely focus on addressing the environmental concerns associated with benzophenones while continuing to explore their utility in medicine and materials science.
Future Directions in 2 Benzoyl 4 Methylphenyl Benzoate Research
Development of Novel Synthetic Methodologies
The current synthesis of 2-Benzoyl-4-methylphenyl benzoate (B1203000) typically involves the esterification of a hydroxyl-benzophenone precursor. While effective, future research could focus on developing more efficient, sustainable, and versatile synthetic routes.
One promising avenue is the exploration of photoredox/nickel dual catalysis . This strategy has recently emerged as a powerful tool for the cross-coupling of aryl halides with various partners. acs.orgacs.org For the synthesis of 2-Benzoyl-4-methylphenyl benzoate, this could involve the coupling of a suitable aryl halide with a formamide (B127407) equivalent, offering a novel and potentially more atom-economical approach compared to traditional methods. acs.orgacs.org
Furthermore, the development of one-pot synthesis protocols starting from readily available precursors could significantly enhance the efficiency of obtaining this compound and its derivatives. bohrium.com Such methods would streamline the synthetic process, reduce waste, and potentially lower costs, making the compound more accessible for further research and application.
| Synthetic Approach | Potential Advantages | Key Areas for Investigation |
| Photoredox/Nickel Dual Catalysis | High efficiency, broad substrate scope, atom economy. acs.orgacs.org | Catalyst and base optimization, substrate scope for substituted benzophenones. |
| One-Pot Synthesis | Reduced reaction time, simplified purification, cost-effectiveness. bohrium.com | Tandem reaction design, catalyst compatibility. |
| Green Chemistry Approaches | Use of renewable solvents, milder reaction conditions. | Exploration of bio-based solvents and energy-efficient reaction setups. |
Advanced Spectroscopic Techniques for Fine Structure Elucidation
While standard spectroscopic methods like NMR and IR have been used to characterize this compound, advanced techniques can provide a more nuanced understanding of its three-dimensional structure and electronic properties.
Future research should employ two-dimensional NMR techniques , such as COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals, especially in more complex derivatives. This detailed structural information is crucial for understanding structure-property relationships.
Moreover, the application of solid-state NMR could provide valuable insights into the compound's conformation and packing in the crystalline state. This is particularly relevant for understanding its physical properties and for applications in materials science. The "Rule of Three" for aromatic esters in IR spectroscopy, which identifies characteristic intense peaks, can be a useful tool for distinguishing between different types of esters and understanding their vibrational properties. spectroscopyonline.com
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of protons and carbons, through-bond correlations. | Precise structural confirmation and basis for computational models. |
| Solid-State NMR | Conformation and packing in the solid state. | Understanding of physical properties and crystal engineering. |
| Advanced Mass Spectrometry (e.g., HRMS) | Precise mass and fragmentation patterns. | Confirmation of elemental composition and structural elucidation of novel derivatives. nih.gov |
| UV-Vis Spectroscopy | Electronic transitions (π→π* and n→π*). ucalgary.ca | Understanding photophysical properties for applications like photoinitiators. |
Enhanced Computational Modeling for Predictive Understanding
Computational chemistry offers a powerful tool to predict and understand the behavior of this compound at a molecular level. Future research should leverage advanced computational models to explore its properties and guide experimental work.
Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data (NMR, IR), which can then be compared with experimental results for validation. rsc.org These calculations also provide insights into the molecule's electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and photophysical properties.
Molecular docking studies , which have been applied to other benzophenone (B1666685) derivatives, could be used to explore potential interactions of this compound with biological targets or within material matrices. rsc.org This can guide the design of new derivatives with specific functionalities.
| Computational Method | Predicted Properties | Application in Research |
| Density Functional Theory (DFT) | Spectroscopic data (NMR, IR), electronic structure (HOMO, LUMO), reaction mechanisms. rsc.org | Validation of experimental data, prediction of reactivity and photophysical behavior. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions, behavior in different solvents. | Understanding solubility, crystal packing, and interactions in complex systems. |
| Molecular Docking | Binding modes and affinities with target molecules. rsc.org | Guiding the design of derivatives for specific applications (e.g., enzyme inhibitors, material additives). |
Exploration of Non-Biological Advanced Materials Science Applications
The benzophenone scaffold is well-known for its utility in materials science, particularly as a photoinitiator. bohrium.comresearchgate.net Future research should investigate the potential of this compound in this and other non-biological applications.
Given its benzophenone core, a primary area of investigation is its efficacy as a photoinitiator for free-radical polymerization in UV-curable coatings and inks. bohrium.comresearchgate.net Its specific substitution pattern may influence its absorption characteristics and initiation efficiency.
Furthermore, aromatic esters are being explored as phase change materials (PCMs) for thermal energy storage. mdpi.com The thermal properties of this compound, such as its melting point and enthalpy of fusion, should be investigated to assess its suitability for such applications. Its use as a high-boiling point solvent in specialized chemical reactions also presents a potential application. mdpi.com
| Application Area | Relevant Properties of this compound | Research Focus |
| Photoinitiators | UV absorption, efficiency in initiating polymerization. bohrium.comresearchgate.net | Evaluation in various polymer systems, comparison with commercial photoinitiators. |
| Phase Change Materials | Melting point, enthalpy of fusion, thermal stability. mdpi.com | Thermal analysis (DSC, TGA), investigation of supercooling behavior. |
| Specialty Solvents | High boiling point, thermal stability. mdpi.com | Use in high-temperature organic synthesis. |
| Polymer Additives | UV-absorbing properties. | Incorporation into polymers to enhance photostability. |
Interdisciplinary Research Opportunities in Chemical Sciences
The versatile structure of this compound opens up opportunities for collaborative research across different branches of chemistry.
In the field of medicinal chemistry , while this article focuses on non-biological aspects, the benzophenone scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.govrsc.org Future interdisciplinary studies could explore the synthesis of derivatives of this compound and evaluate their biological activities, building on the extensive research on related structures. nih.gov
In catalysis , benzophenone derivatives have been used as photocatalysts. acs.org Investigating the photocatalytic activity of this compound in various organic transformations could lead to the development of new and efficient catalytic systems.
Finally, in supramolecular chemistry , the aromatic rings and carbonyl group of the molecule can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. Exploring the self-assembly of this compound and its derivatives could lead to the formation of novel supramolecular architectures with interesting properties.
| Interdisciplinary Field | Research Opportunity | Potential Outcome |
| Medicinal Chemistry | Synthesis and biological evaluation of derivatives. nih.govrsc.org | Discovery of new therapeutic agents. |
| Catalysis | Use as a photocatalyst in organic reactions. acs.org | Development of novel and efficient catalytic systems. |
| Supramolecular Chemistry | Study of self-assembly and host-guest chemistry. | Creation of new functional materials and molecular sensors. |
| Environmental Chemistry | Investigation of environmental fate and degradation pathways. nih.govrsc.org | Assessment of environmental impact and development of remediation strategies. |
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for preparing 2-Benzoyl-4-methylphenyl benzoate with high yield?
- Methodological Answer : The compound can be synthesized via esterification between 4-methylphenol and benzoyl chloride in the presence of a base (e.g., triethylamine) and a catalyst like 4-dimethylaminopyridine (DMAP). Anhydrous conditions under reflux (e.g., dichloromethane or THF) are critical to minimize hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- FTIR : Identify ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and aromatic C-H bends.
- NMR : NMR resolves methyl (δ ~2.4 ppm, singlet) and aromatic protons; NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons.
- HRMS : Validates molecular weight (e.g., m/z calculated for C: 316.1099) .
Q. How can researchers assess the purity of synthesized this compound?
- Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30). Compare retention time with a reference standard. Melting point analysis (e.g., 120–123°C) and elemental analysis (C, H, O) further confirm purity .
Advanced Research Questions
Q. How can discrepancies between XRD and NMR data in structural elucidation be resolved?
- Methodological Answer : Cross-validate using density functional theory (DFT) calculations to compare experimental and optimized geometries. For XRD, refine data with SHELXL (e.g., anisotropic displacement parameters) and visualize with ORTEP-3 . Dynamic effects in NMR (e.g., rotational barriers) may require variable-temperature studies .
Q. What experimental approaches are suitable for analyzing microbial degradation pathways of this compound?
- Methodological Answer : Employ anaerobic co-cultures (e.g., Syntrophus spp. with Desulfovibrio) to mimic environmental conditions. Monitor benzoate degradation via GC-MS for acetate/formate byproducts. Kinetic modeling (e.g., Michaelis-Menten with inhibition terms) can quantify thresholds for degradation .
Q. How can researchers address conflicting toxicity data from in vitro and computational models?
- Methodological Answer : Perform dose-response assays (e.g., Ames test for mutagenicity) and compare with ADMET predictions using tools like SwissADME. Validate metabolites via LC-MS/MS, referencing alkyl benzoate degradation pathways .
Q. What strategies optimize crystallization of this compound for single-crystal XRD?
- Methodological Answer : Use solvent mixtures (e.g., ethanol/water or dichloromethane/hexane) for slow evaporation. Seed crystals or temperature gradients (25°C → 4°C) enhance crystal quality. Confirm lattice parameters with SHELXS .
Q. How can photostability under UV light be systematically evaluated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
